molecular formula C13H15FN4 B15217491 1,2,3-Triazole, 4-tert-butyl-5-(4-fluorophenyliminomethyl)- CAS No. 165397-57-9

1,2,3-Triazole, 4-tert-butyl-5-(4-fluorophenyliminomethyl)-

Cat. No.: B15217491
CAS No.: 165397-57-9
M. Wt: 246.28 g/mol
InChI Key: UTUSCYWSHYEHBV-UHFFFAOYSA-N
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Description

N-((4-(tert-Butyl)-1H-1,2,3-triazol-5-yl)methylene)-4-fluoroaniline is a synthetic organic compound that features a triazole ring, a tert-butyl group, and a fluoroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(tert-Butyl)-1H-1,2,3-triazol-5-yl)methylene)-4-fluoroaniline typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a between an azide and an alkyne. This reaction is usually catalyzed by copper(I) salts under mild conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides in the presence of a base.

    Attachment of the Fluoroaniline Moiety: The final step involves the condensation of the triazole derivative with 4-fluoroaniline under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to enhance efficiency and yield. These reactors allow for precise control over reaction conditions, leading to higher purity and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((4-(tert-Butyl)-1H-1,2,3-triazol-5-yl)methylene)-4-fluoroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoroaniline moiety can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-((4-(tert-Butyl)-1H-1,2,3-triazol-5-yl)methylene)-4-fluoroaniline has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for designing new pharmaceuticals with potential therapeutic effects.

    Materials Science: It can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and mechanical strength.

    Catalysis: The triazole ring and tert-butyl group make this compound a potential ligand for metal catalysts, improving their efficiency and selectivity in various reactions.

Mechanism of Action

The mechanism of action of N-((4-(tert-Butyl)-1H-1,2,3-triazol-5-yl)methylene)-4-fluoroaniline involves its interaction with specific molecular targets and pathways. The triazole ring can coordinate with metal ions, facilitating catalytic processes. Additionally, the fluoroaniline moiety may interact with biological targets, influencing cellular pathways and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-((4-(tert-Butyl)-1H-1,2,3-triazol-5-yl)methylene)-4-chloroaniline
  • N-((4-(tert-Butyl)-1H-1,2,3-triazol-5-yl)methylene)-4-bromoaniline
  • N-((4-(tert-Butyl)-1H-1,2,3-triazol-5-yl)methylene)-4-iodoaniline

Uniqueness

N-((4-(tert-Butyl)-1H-1,2,3-triazol-5-yl)methylene)-4-fluoroaniline is unique due to the presence of the fluoroaniline moiety, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and iodo counterparts. The fluorine atom’s high electronegativity and small size influence the compound’s overall stability and interaction with other molecules.

Properties

CAS No.

165397-57-9

Molecular Formula

C13H15FN4

Molecular Weight

246.28 g/mol

IUPAC Name

1-(5-tert-butyl-2H-triazol-4-yl)-N-(4-fluorophenyl)methanimine

InChI

InChI=1S/C13H15FN4/c1-13(2,3)12-11(16-18-17-12)8-15-10-6-4-9(14)5-7-10/h4-8H,1-3H3,(H,16,17,18)

InChI Key

UTUSCYWSHYEHBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NNN=C1C=NC2=CC=C(C=C2)F

Origin of Product

United States

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